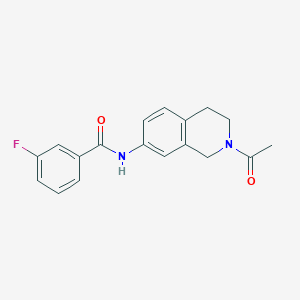

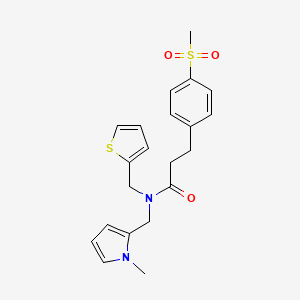

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

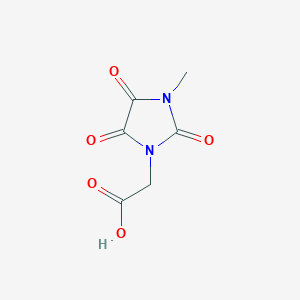

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a compound that can be presumed to have a complex structure based on the presence of a tetrahydroisoquinoline core and a fluorobenzamide moiety. The tetrahydroisoquinoline is a heterocyclic compound, which is a saturated version of the isoquinoline alkaloid family. The acetyl group and fluorobenzamide suggest potential biological activity, as modifications on the tetrahydroisoquinoline scaffold are common in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported in the literature. For instance, the photochemical synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines involves photocyclization reactions that yield various hydroxy-3-oxo-tetrahydroisoquinoline products . Although the specific synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate fluorobenzamide group at a suitable stage in the synthetic route.

Molecular Structure Analysis

The molecular structure of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide would include several key features: a tetrahydroisoquinoline ring system, an acetyl group, and a fluorobenzamide moiety. The tetrahydroisoquinoline provides a rigid scaffold that can influence the compound's binding to biological targets, while the acetyl group could be involved in hydrogen bonding. The fluorine atom in the benzamide part of the molecule could affect the molecule's lipophilicity and electronic properties, potentially enhancing its ability to interact with enzymes or receptors.

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, the compound's structure suggests it could undergo various chemical transformations. The acetyl group could be a site for hydrolysis or nucleophilic attack, and the fluorobenzamide portion could participate in reactions typical of aromatic amides, such as nucleophilic aromatic substitution if the conditions are favorable.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can be inferred to some extent from its structure. The compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of both polar and nonpolar groups. The fluorine atom could increase the compound's stability towards metabolic degradation, which is often a desirable trait in drug design. The tetrahydroisoquinoline core may also confer a degree of rigidity to the molecule, potentially affecting its binding to biological targets.

The provided papers do not directly discuss the physical and chemical properties of the specific compound , but they do provide insight into the synthesis and properties of structurally related compounds, which can be valuable when predicting the behavior of new chemical entities.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

One study focused on the identification of human metabolites of a similar compound, highlighting its role as an inhibitor of the If current channel in the heart, with potential applications in treating stable angina and atrial fibrillation. This research detailed the metabolites found in human urine, plasma, and feces, offering insights into the drug's excretion and the transporter-mediated renal and hepatic excretion processes (Umehara et al., 2009).

Synthetic Routes and Chemical Synthesis

Another study provided information on developing a practical and scalable synthetic route for a similar compound, demonstrating its potent inhibitory effect on the If current channel. This research indicates the importance of creating efficient synthesis methods for these compounds, which could have significant implications for their production and availability for clinical and research purposes (Yoshida et al., 2014).

Diagnostic Applications and Tumor Imaging

Further research applied similar compounds in diagnostic imaging, such as using positron emission tomography (PET) to evaluate tumor proliferation and the sigma2 receptor status of solid tumors. These studies suggest potential applications in cancer diagnosis and treatment monitoring, providing a non-invasive method to assess tumor activity and response to therapies (Dehdashti et al., 2013).

Chemical Structure and Biological Interaction Studies

Research on the structural aspects and interactions of similar compounds with biological targets underlines the significance of understanding the molecular basis of their activity. Studies investigating the binding and inhibitory effects on enzymes, such as cholinesterases, highlight the broader implications of these compounds in neurobiology and potential therapeutic applications (Corbel et al., 2009).

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12(22)21-8-7-13-5-6-17(10-15(13)11-21)20-18(23)14-3-2-4-16(19)9-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYSGAATQAMBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid](/img/structure/B2541622.png)

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)

![N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2541643.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)